molecular formula C23H36N4O6 B14183279 L-Phenylalanyl-L-valyl-L-leucyl-L-serine CAS No. 845509-85-5

L-Phenylalanyl-L-valyl-L-leucyl-L-serine

货号: B14183279
CAS 编号: 845509-85-5
分子量: 464.6 g/mol
InChI 键: UQXJBMILGGWHFI-VJANTYMQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Phenylalanyl-L-valyl-L-leucyl-L-serine is a synthetic tetrapeptide composed of the amino acids L-Phenylalanine, L-Valine, L-Leucine, and L-Serine. The specific biochemical properties, mechanism of action, and primary research applications for this exact sequence are not fully characterized in the available scientific literature. Similar short peptides are often utilized in biochemical research as potential substrates for enzymatic studies, including protease activity assays . They may also serve as fragments for investigating protein-protein interactions or as building blocks in the synthesis of more complex peptide structures. Further research is required to definitively establish the full research value and specific mechanisms of this compound. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

属性

CAS 编号

845509-85-5

分子式

C23H36N4O6

分子量

464.6 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C23H36N4O6/c1-13(2)10-17(21(30)26-18(12-28)23(32)33)25-22(31)19(14(3)4)27-20(29)16(24)11-15-8-6-5-7-9-15/h5-9,13-14,16-19,28H,10-12,24H2,1-4H3,(H,25,31)(H,26,30)(H,27,29)(H,32,33)/t16-,17-,18-,19-/m0/s1

InChI 键

UQXJBMILGGWHFI-VJANTYMQSA-N

手性 SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N

规范 SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)N

产品来源

United States

Synthetic Methodologies for L Phenylalanyl L Valyl L Leucyl L Serine

Solution-Phase Peptide Synthesis Strategies for L-Phenylalanyl-L-valyl-L-leucyl-L-serine

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves carrying out the synthesis entirely in a solution. Unlike SPPS, the intermediates are isolated and purified after each step. While this can be more time-consuming and labor-intensive than SPPS, it is often preferred for the large-scale synthesis of shorter peptides.

The synthesis of this compound in solution phase would typically involve a fragment condensation approach or a stepwise C- to N-terminal or N- to C-terminal elongation. For instance, the dipeptides Phe-Val and Leu-Ser could be synthesized and purified separately and then coupled together. Alternatively, the amino acids could be added one by one.

Fragment Condensation Methodologies

Fragment condensation involves the synthesis of smaller peptide fragments, which are then coupled together to form the final, larger peptide. For the synthesis of this compound, a plausible strategy would be the synthesis of two dipeptide fragments, such as L-Phenylalanyl-L-valine (Phe-Val) and L-leucyl-L-serine (Leu-Ser). These fragments are then coupled to form the tetrapeptide.

This approach can be advantageous for longer peptides as it allows for the purification of intermediate fragments, potentially leading to a purer final product. However, a significant challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment during the coupling step. The choice of coupling reagents and reaction conditions is therefore critical to minimize this side reaction.

A potential fragmentation and coupling strategy is outlined below:

Fragment 1Fragment 2Coupling Strategy
Z-Phe-Val-OHH-Leu-Ser-OMeActivation of the C-terminal carboxyl group of Fragment 1 with a coupling reagent such as DCC/HOBt, followed by reaction with the N-terminal amino group of Fragment 2.
Boc-Phe-Val-OHH-Leu-Ser-OtBuUse of coupling reagents like HBTU or HATU to facilitate the amide bond formation between the two dipeptide fragments.

Z = Benzyloxycarbonyl, Boc = tert-butyloxycarbonyl, OMe = Methyl ester, OtBu = tert-butyl ester, DCC = Dicyclohexylcarbodiimide, HOBt = Hydroxybenzotriazole, HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.

Stepwise Elongation Procedures in Solution

Stepwise elongation involves the sequential addition of single, protected amino acids to a growing peptide chain. This method is generally preferred for the synthesis of shorter peptides like this compound as it minimizes the risk of racemization associated with fragment condensation. The synthesis typically proceeds from the C-terminus to the N-terminus.

The general cycle for each amino acid addition involves:

Deprotection: Removal of the N-terminal protecting group of the growing peptide chain.

Coupling: Activation of the carboxyl group of the incoming N-protected amino acid and its subsequent reaction with the free N-terminus of the peptide chain.

This cycle is repeated until the desired sequence is assembled. A variety of coupling reagents can be employed to facilitate the formation of the peptide bond, including carbodiimides (e.g., DCC, DIC) often in the presence of additives like HOBt or HOAt to suppress side reactions and reduce racemization.

Chemoenzymatic Synthesis of this compound and Related Peptide Bonds

Chemoenzymatic synthesis offers an alternative to purely chemical methods, leveraging the high selectivity and mild reaction conditions of enzymes to catalyze the formation of peptide bonds.

Regioselectivity and Stereospecificity in Enzymatic Peptide Synthesis

A major advantage of enzymatic peptide synthesis is the high degree of stereospecificity. Enzymes typically catalyze reactions with only one enantiomer of a chiral substrate, meaning that L-amino acids will be selectively incorporated, preventing the formation of diastereomeric peptides. This eliminates the need for racemization-suppressing reagents that are often required in chemical synthesis.

Enzymes also exhibit regioselectivity, meaning they will specifically catalyze the formation of the α-peptide bond between the carboxyl group of one amino acid and the amino group of another, without reacting with side-chain functional groups. This can reduce the need for extensive side-chain protection, particularly for amino acids with carboxyl or amino groups in their side chains. For the synthesis of this compound, the regioselectivity of the enzyme would ensure that the hydroxyl group of serine does not interfere with the peptide bond formation.

A possible chemoenzymatic approach for the synthesis of the tetrapeptide could involve a stepwise or fragment condensation strategy catalyzed by an appropriate enzyme. For instance, a protease with broad specificity or a lipase (B570770) could be used to couple dipeptide fragments.

Purification and Research-Scale Characterization of Synthetic this compound

Following the synthesis, the crude peptide must be purified and its identity and purity confirmed.

Purification: The most common method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.com This technique separates the target peptide from impurities based on differences in hydrophobicity. bachem.com The crude peptide mixture is dissolved in a polar solvent and loaded onto a column packed with a nonpolar stationary phase (typically C18-modified silica). A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the components, with more hydrophobic molecules being retained longer on the column. bachem.compeptide.com Fractions are collected and analyzed for purity.

Characterization: Once purified, the identity and purity of this compound are confirmed using a combination of analytical techniques:

Analytical RP-HPLC: This is used to assess the purity of the final product. A sharp, single peak at the expected retention time is indicative of a pure compound. peptide.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the peptide. nih.govnih.gov Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. jchemrev.com The experimentally determined mass should match the calculated theoretical mass of the tetrapeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about the peptide. nih.govspectralservice.de One-dimensional (1D) ¹H NMR can confirm the presence of the expected amino acid residues, while two-dimensional (2D) techniques like COSY and TOCSY can be used to assign specific protons to individual amino acid spin systems. tricliniclabs.com The Nuclear Overhauser Effect (NOE) can provide information about the through-space proximity of protons, which can help to determine the peptide's conformation in solution. tricliniclabs.com

The following table summarizes the expected characterization data for this compound:

Analysis TechniqueExpected Result
Analytical RP-HPLCA single major peak indicating high purity.
Mass Spectrometry (ESI-MS)[M+H]⁺ ion corresponding to the calculated molecular weight of C₂₄H₃₉N₄O₆⁺ (m/z = 479.2864).
¹H NMRCharacteristic signals for the protons of each amino acid residue, including aromatic protons for phenylalanine, and distinct amide proton signals.
¹³C NMRResonances corresponding to the carbonyl carbons of the peptide bonds and the unique carbon atoms of each amino acid side chain.

Through the careful application of these synthetic and analytical methods, this compound can be prepared in high purity, allowing for its use in further research applications.

Chromatographic Purification Techniques (e.g., HPLC)

Following cleavage from the solid-phase support, the crude peptide product contains the target sequence alongside various process-related impurities. These can include truncated sequences, deletion sequences, by-products from incomplete deprotection of amino acid side chains, and residual chemical reagents used during synthesis. almacgroup.combachem.com The standard and most effective method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.com

RP-HPLC separates the target peptide from impurities based on differences in hydrophobicity. nih.gov The crude peptide mixture is dissolved in a polar solvent and loaded onto an HPLC column packed with a nonpolar stationary phase, most commonly silica (B1680970) modified with C18 alkyl chains. bachem.comhplc.eu A gradient elution is then performed, where the mobile phase composition is gradually changed from highly polar to more nonpolar. peptide.com

The process typically begins with a highly aqueous mobile phase, allowing polar impurities to elute from the column first. bachem.com By gradually increasing the concentration of an organic solvent, such as acetonitrile (B52724) (ACN), the hydrophobicity of the mobile phase increases. peptide.com The target peptide and other hydrophobic impurities desorb from the C18 stationary phase and elute at characteristic retention times. Trifluoroacetic acid (TFA) at a low concentration (typically 0.1%) is often added to both the aqueous and organic phases to act as an ion-pairing reagent, which improves peak shape and resolution. peptide.com

The purification process is typically developed at an analytical scale to optimize separation conditions before being scaled up to a semi-preparative or preparative scale to handle larger quantities. peptide.com Fractions are collected as they elute from the column and are analyzed to identify those containing the pure peptide, which are then combined and lyophilized to yield the final product as a stable, fine white powder. bachem.compeptide.com

Table 1: Typical RP-HPLC Conditions for Peptide Purification
ParameterTypical Condition/ValuePurpose
Stationary Phase (Column) C18-modified silicaProvides a nonpolar surface for hydrophobic interaction-based separation. bachem.com
Mobile Phase A 0.1% TFA in WaterThe primary polar solvent; TFA acts as an ion-pairing agent. peptide.com
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)The organic modifier used to increase mobile phase hydrophobicity and elute the peptide. peptide.com
Elution Method Linear Gradient (e.g., 5% to 65% B over 30 min)Gradually increases solvent strength to resolve compounds with varying hydrophobicities.
Detection Wavelength 210-230 nmDetects the peptide bonds present in the eluting molecules. almacgroup.combachem.com
Flow Rate Dependent on column scale (e.g., 1 mL/min for analytical, >20 mL/min for preparative)Controls the speed of the separation process. hplc.eupeptide.com

Analytical Methods for Purity Assessment and Reaction Monitoring

Purity Assessment The final purity of this compound is most commonly determined using analytical RP-HPLC, often coupled with mass spectrometry (MS). almacgroup.combiosynth.com This method provides a quantitative measure of purity by separating the target peptide from any remaining impurities. jpt.com The sample is analyzed under optimized chromatographic conditions, and the purity is calculated based on the relative area of the main peptide peak compared to the total area of all peaks in the chromatogram, as detected by UV absorbance (typically at 210-230 nm). almacgroup.com Regulatory standards often require a sensitivity capable of quantifying impurities at levels of 0.10% or lower. almacgroup.com

Mass spectrometry is used in conjunction with HPLC (LC-MS) to confirm the identity of the main peak as the target peptide. biosynth.com By analyzing the mass-to-charge ratio (m/z) of the eluting compound, MS provides unambiguous verification of the molecular weight of the synthesized peptide. jpt.com Electrospray ionization (ESI) is a common technique used for this purpose. biosynth.com For this compound, the expected mass can be calculated and compared against the experimental data.

Table 2: Mass Spectrometry Data for this compound
CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]+ (m/z)
This compoundC26H42N4O6506.3108507.3181

Reaction Monitoring Monitoring the progress of the solid-phase peptide synthesis (SPPS) in real-time or at discrete checkpoints is crucial for optimizing reaction conditions and ensuring the quality of the final product. s4science.atdigitellinc.com Incomplete amide bond formation is a major challenge in SPPS that can lead to the generation of deletion sequences. rsc.org Several methods are employed to monitor the efficiency of the amino acid coupling and deprotection steps:

Offline Analysis: A small sample of the resin-bound peptide can be cleaved, and the resulting crude product analyzed by HPLC and MS. This provides a detailed snapshot of the synthesis quality at a specific step but is time-consuming. nih.gov

Colorimetric Tests: The Kaiser test is a qualitative method frequently used to detect the presence of unreacted primary amines on the resin after a coupling step. A positive result (indicated by a color change) signifies an incomplete reaction, allowing for a second coupling to be performed before proceeding. nih.gov

Real-Time Monitoring: Advanced automated synthesizers can incorporate technologies for real-time feedback. For instance, monitoring changes in resin swelling via pressure fluctuations in a variable bed flow reactor can correlate with peptide elongation and detect flawed couplings as they happen. rsc.orgrsc.org Other methods include monitoring the refractive index of the reaction solution or using colorimetric indicators released during the coupling reaction. s4science.atnih.gov

These analytical strategies are integral to the synthesis of this compound, ensuring that the final product is of the correct identity and meets the required purity specifications for its intended application.

Conformational Analysis and Structural Elucidation of L Phenylalanyl L Valyl L Leucyl L Serine

Spectroscopic Approaches for Conformational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the structure of molecules in solution. For peptides, NMR can provide information on the primary sequence, secondary structure, and dynamic processes over a wide range of timescales.

Application of ¹H and 2D NMR for Primary and Secondary Structure Analysis

The primary structure, or amino acid sequence, of L-Phenylalanyl-L-valyl-L-leucyl-L-serine can be unequivocally confirmed using a combination of one-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments.

In the ¹H NMR spectrum, distinct signals for the amide (NH), alpha-proton (α-H), and side-chain protons of each amino acid residue are observed. However, significant overlap in the spectra of peptides necessitates the use of 2D NMR techniques for unambiguous assignment.

Two-dimensional NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are fundamental for sequential assignment.

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all scalar-coupled protons within a single amino acid residue. By identifying the unique spin systems for Phenylalanine, Valine, Leucine (B10760876), and Serine, each residue can be individually identified.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. Sequential NOEs between the amide proton of one residue and the alpha-proton of the preceding residue (dαN(i, i+1)) are crucial for confirming the amino acid sequence.

The analysis of a similar tetrapeptide, N-Ac-Ser-Phe-Val-Gly-OMe, has demonstrated the utility of 2D NOESY in determining interproton distances, which are then used to calculate the spatial geometry of the peptide. For this compound, similar experiments would be expected to reveal key through-space interactions that define its folded structure.

Determination of Conformational Preferences through Chemical Shifts and Coupling Constants

Once the resonances are assigned, NMR parameters such as chemical shifts and coupling constants provide valuable information about the local conformation of the peptide backbone and side chains.

Chemical Shifts (δ): The chemical shift of a proton is highly sensitive to its local electronic environment. Deviations of α-H chemical shifts from random coil values can indicate the presence of secondary structure. For instance, upfield shifts are often associated with β-sheet structures, while downfield shifts can suggest helical conformations.

Coupling Constants (J): The three-bond coupling constant between the amide proton and the alpha-proton (³JHNα) is particularly informative. This value is related to the dihedral angle φ (phi) of the peptide backbone through the Karplus equation. The magnitude of ³JHNα can therefore be used to restrain the possible conformations of the peptide backbone. For example, a large ³JHNα value (typically > 8 Hz) is indicative of an extended conformation, such as a β-strand, while a small value (< 5 Hz) is consistent with a helical conformation.

The following table presents the expected ¹H chemical shift ranges for the amino acid residues in this compound, based on typical values for peptides in aqueous solution.

Amino Acid ResidueAmide (NH) (ppm)α-H (ppm)Side-chain Protons (ppm)
L-Phenylalanine 7.5 - 8.54.2 - 4.8β-H: 2.8 - 3.2, Aromatic: 7.0 - 7.4
L-Valine 7.5 - 8.53.8 - 4.4β-H: 2.0 - 2.4, γ-CH₃: 0.8 - 1.1
L-Leucine 7.5 - 8.54.0 - 4.6β-H: 1.5 - 1.9, γ-H: 1.4 - 1.8, δ-CH₃: 0.8 - 1.0
L-Serine 7.5 - 8.54.1 - 4.7β-H: 3.7 - 4.0

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone, with its ordered arrangement of amide chromophores, gives rise to characteristic CD signals for different secondary structures.

For a relatively short and flexible peptide like this compound, the CD spectrum is likely to be a composite of signals from various conformations present in solution. The typical CD spectral features for common secondary structures are:

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

Random coil: A strong negative band around 200 nm.

The CD spectrum of this compound would be analyzed to estimate the percentage of each secondary structural element present in the conformational ensemble.

Environmental Effects on Peptide Conformation in Solution

The conformation of a peptide is highly dependent on its environment. Factors such as the solvent, pH, and temperature can significantly influence the equilibrium between different folded and unfolded states. CD spectroscopy is an excellent tool for monitoring these conformational changes.

For this compound, the presence of both hydrophobic (Phenylalanine, Valine, Leucine) and hydrophilic (Serine) residues suggests that its conformation will be particularly sensitive to the solvent environment.

In aqueous solutions, hydrophobic collapse is likely to be a major driving force for folding, leading to conformations where the non-polar side chains are shielded from the water.

In organic solvents, such as trifluoroethanol (TFE) or methanol, which are known to promote helical structures, the peptide may adopt a more ordered conformation.

By recording CD spectra in a range of different solvents, it is possible to probe the intrinsic conformational preferences of the peptide and how they are modulated by the surrounding medium.

Vibrational Spectroscopy (IR and VCD) for Molecular Conformation

Vibrational spectroscopy, including Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy, provides detailed information about the local and global conformation of peptides. These techniques probe the vibrational modes of the molecule, which are sensitive to its three-dimensional structure.

The most informative vibrational modes for peptide conformational analysis are the amide bands:

Amide I (1600-1700 cm⁻¹): Primarily due to the C=O stretching vibration of the peptide backbone. The frequency of the Amide I band is highly sensitive to the hydrogen-bonding pattern and thus to the secondary structure.

Amide II (1500-1600 cm⁻¹): Arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

Amide III (1200-1300 cm⁻¹): A more complex mode involving C-N stretching and N-H bending.

VCD, the extension of CD into the infrared region, measures the differential absorption of left and right circularly polarized infrared light. VCD is particularly powerful for conformational analysis because it provides a more detailed fingerprint of the peptide's three-dimensional structure than conventional IR spectroscopy. The sign and intensity of the VCD signals in the amide I and II regions are characteristic of different secondary structures. For example, α-helices and β-sheets exhibit distinct VCD signatures.

For this compound, VCD spectroscopy, in conjunction with quantum chemical calculations, could provide a detailed picture of its conformational ensemble in solution.

Spectroscopic TechniqueInformation Obtained
¹H and 2D NMR Primary sequence, secondary structure elements, inter-proton distances.
Chemical Shifts & Coupling Constants Backbone and side-chain dihedral angles, local conformational preferences.
Circular Dichroism (CD) Estimation of secondary structure content (α-helix, β-sheet, random coil).
Vibrational (IR and VCD) Detailed information on hydrogen bonding and local/global conformation.
Analysis of Amide I and Amide II Bands

The conformational analysis of peptides and proteins heavily relies on the interpretation of their vibrational spectra, particularly the Amide I and Amide II bands. nih.gov These bands are sensitive to the secondary structure of the peptide backbone. The Amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide bond. nih.gov The exact frequency of this band is indicative of the peptide's secondary structure; for instance, α-helices typically show a band around 1654 cm⁻¹, while β-sheets exhibit a major band around 1634 cm⁻¹ with a smaller shoulder near 1690 cm⁻¹. nih.gov

The Amide II band, found between 1500 and 1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching of the peptide group. nih.gov While the Amide I band is generally more sensitive to secondary structure, the Amide II band also provides valuable conformational information. For this compound, a detailed analysis of these bands would reveal the predominant secondary structural motifs, such as β-turns or random coil conformations, that the tetrapeptide adopts. It is important to note that the side chains of the constituent amino acids can also contribute to absorbance in this spectral region, which must be considered for an accurate structural prediction. nih.gov

Vibrational Mode Typical Frequency Range (cm⁻¹) Primary Associated Motion Structural Sensitivity
Amide I1600-1700C=O stretchingHighly sensitive to secondary structure (α-helix, β-sheet, β-turn, random coil)
Amide II1500-1600N-H in-plane bending and C-N stretchingModerately sensitive to secondary structure and hydrogen bonding environment
Solid-State Vibrational Circular Dichroism for Crystalline Conformers

Vibrational circular dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. chemrxiv.org VCD is exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule, making it a powerful tool for determining the absolute configuration and conformation of chiral molecules like peptides. acs.orgnih.gov

In the solid state, VCD (ssVCD) can provide detailed insights into the conformations of peptides within a crystal lattice. researchgate.netchemrxiv.org The technique is highly sensitive to subtle changes in molecular conformation and packing in the solid phase. chemrxiv.orgchemrxiv.org For this compound, ssVCD could be employed to distinguish between different crystalline conformers or polymorphs. researchgate.netchemrxiv.org The resulting VCD spectrum is a unique fingerprint of the specific solid-state conformation, influenced by both intramolecular and intermolecular interactions within the crystal. researchgate.net Studies on individual amino acids like serine have demonstrated the utility of solid-state VCD in distinguishing between enantiomers and providing data that correlates well with theoretical calculations. nih.gov

Technique Information Provided Advantages in Solid State Application to this compound
Solid-State VCDAbsolute configuration, detailed conformational analysis of crystalline forms.High sensitivity to molecular packing and polymorphism. researchgate.netchemrxiv.org Can detect subtle conformational differences.Elucidation of the preferred conformation in the crystalline state; identification of different polymorphs.

Crystallographic Studies of this compound (if applicable)

Crystallographic studies are the gold standard for determining the precise three-dimensional structure of molecules at atomic resolution.

Analysis of Molecular Packing and Intermolecular Interactions in Crystalline State

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of molecular packing is crucial for understanding the intermolecular forces that stabilize the crystal structure, such as hydrogen bonds and van der Waals interactions. For a peptide like this compound, this would involve identifying the network of hydrogen bonds between adjacent peptide molecules, for instance, between the amide protons and carbonyl oxygens, or involving the hydroxyl group of the serine residue. The packing arrangement can significantly influence the physical properties of the crystalline solid. Studies on related dipeptides have shown intricate packing interactions and variable hydrogen-bond connectivities. researchgate.net

Examination of Conformational Polymorphism in Crystals

Conformational polymorphism is the ability of a compound to crystallize in different crystal structures, where the molecules adopt different conformations. nih.gov This phenomenon is of significant interest as different polymorphs can exhibit distinct physical properties. For this compound, an examination of conformational polymorphism would involve crystallizing the peptide under various conditions to identify if different crystalline forms can be obtained. If multiple polymorphs are found, their structures would be determined by X-ray diffraction to understand how the peptide's conformation and intermolecular interactions differ between them. The study of polymorphism in the constituent amino acid, L-phenylalanine, has revealed significant structural complexity, suggesting that peptides containing this residue may also exhibit rich polymorphic behavior. nih.gov

Crystallographic Aspect Derived Information Significance for this compound
Atomic-Resolution StructurePrecise bond lengths, bond angles, and torsion angles. carleton.eduUnambiguous determination of the peptide's 3D conformation.
Molecular PackingArrangement of molecules in the crystal lattice.Understanding of intermolecular forces, such as hydrogen bonding networks. acs.org
Conformational PolymorphismExistence of multiple crystal forms with different molecular conformations. nih.govInsight into the conformational flexibility of the peptide and its response to different crystallization environments.

Theoretical Approaches to this compound Conformation

Theoretical and computational methods are indispensable for exploring the conformational landscape of peptides. These approaches can predict the relative stabilities of different conformers and provide insights into the structural preferences of the molecule. For this compound, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the potential energy surfaces as a function of the torsional angles of the peptide backbone and side chains. nih.gov These calculations help in identifying low-energy conformers and understanding the intramolecular interactions, such as hydrogen bonds, that stabilize them. Molecular dynamics simulations can further be employed to study the dynamic behavior of the peptide in different environments, such as in solution, providing a more comprehensive picture of its conformational flexibility.

Ramachandran Plot Analysis for Backbone Torsion Angles

The conformation of a peptide's backbone is primarily defined by two dihedral angles for each amino acid residue: phi (φ) and psi (ψ). A Ramachandran plot visualizes the energetically allowed combinations of these angles for a given residue. wikipedia.org The specific values of φ and ψ are influenced by steric hindrance between atoms, and different secondary structures like alpha-helices and beta-sheets correspond to distinct regions on the plot. nih.govexpasy.org

Investigation of Side Chain Rotamer Preferences

Beyond the peptide backbone, the side chains of the amino acid residues also possess rotational freedom around their single bonds, described by chi (χ) angles. Specific, energetically favorable side-chain conformations are known as rotamers. nih.gov The preference for certain rotamers is influenced by interactions with the peptide backbone and other nearby side chains, minimizing steric clashes. nih.gov

An investigation into this compound would examine the preferred χ angles for the side chains of each of its constituent amino acids. For instance, it would describe the orientation of the bulky phenyl group of Phenylalanine, the branched isopropyl groups of Valine and Leucine, and the hydroxyl-containing side chain of Serine. The serine side chain, for example, often favors a rotamer that allows its hydroxyl group to form a hydrogen bond with the peptide backbone. nih.gov However, the precise rotameric state of each residue in the context of this specific tetrapeptide sequence is not documented.

Influence of Intramolecular Hydrogen Bonding Networks on Stability

Intramolecular hydrogen bonds—non-covalent attractions between a hydrogen atom donor and an acceptor atom within the same molecule—are critical for stabilizing the specific folded structures of peptides and proteins. nih.govnih.gov These bonds can occur between backbone atoms, side-chain atoms, or between a side chain and the backbone. researchgate.net

A detailed analysis would identify the specific hydrogen bonds that stabilize the conformation of this compound. This would include identifying the donor and acceptor atoms (e.g., the amide nitrogen as a donor and a carbonyl oxygen as an acceptor) and measuring the bond lengths and angles to determine their strength. The hydroxyl group of the Serine residue, for instance, is a potential hydrogen bond donor or acceptor. The formation of a stable hydrogen-bonded network significantly contributes to the peptide adopting and maintaining a defined three-dimensional shape. Without a known structure, the specific hydrogen bonding network for this tetrapeptide cannot be described.

Computational Modeling and Simulation of L Phenylalanyl L Valyl L Leucyl L Serine

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For L-Phenylalanyl-L-valyl-L-leucyl-L-serine, MD simulations can elucidate its conformational landscape, the influence of solvent, and the intrinsic flexibility of its structure.

Exploration of Conformational Space and Ensemble Generation

MD simulations allow for a thorough exploration of the vast conformational space available to the this compound tetrapeptide. By simulating the peptide's movements over time, a diverse ensemble of conformations can be generated. This process typically involves placing the peptide in a simulated aqueous environment and calculating the forces between atoms to predict their motion. The resulting trajectory provides a detailed picture of the accessible conformations, which can range from extended structures to more compact, folded states. The relative populations of these conformational states are governed by their free energies, which are influenced by both internal interactions within the peptide and interactions with the surrounding solvent molecules.

Analysis of Solvent Effects and Peptide Hydration

The interaction of this compound with its solvent environment, typically water, is critical to its structure and function. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of peptide hydration. The distribution of water molecules around the peptide can be characterized by calculating radial distribution functions for different parts of the peptide. This analysis reveals the structure of the hydration shells and the specific interactions, such as hydrogen bonds, between the peptide and water. The hydrophobic side chains of phenylalanine, valine, and leucine (B10760876) will influence the local water structure, while the hydrophilic serine side chain will form specific hydrogen bonds with the solvent.

Dynamic Behavior of Backbone and Side Chains

The dynamic behavior of the peptide's backbone and its four side chains can be quantified through MD simulations. The flexibility of the peptide backbone is often analyzed by monitoring the dihedral angles (phi and psi), which can be visualized in a Ramachandran plot. The fluctuations of these angles indicate the conformational freedom of the backbone. Similarly, the motions of the side chains of phenylalanine, valine, leucine, and serine are analyzed to understand their flexibility and preferred orientations. This dynamic behavior is crucial as it can influence how the peptide interacts with other molecules.

Principal Component Analysis (PCA) of Conformational Fluctuations

Principal Component Analysis (PCA) is a statistical technique used to identify the dominant modes of motion in the conformational fluctuations of the peptide. By analyzing the trajectory from an MD simulation, PCA can distinguish between large-scale, collective motions and smaller, localized fluctuations. The principal components represent the primary directions of conformational change, and the first few components often capture the most significant dynamic events, such as transitions between different folded states. This analysis provides a simplified yet insightful view of the complex dynamics of this compound.

Quantum Chemical Calculations

Quantum chemical calculations provide a highly accurate description of the electronic structure and energetics of molecules. These methods are employed to refine the structures obtained from MD simulations and to calculate various molecular properties with high precision.

Geometry Optimization and Energy Minimization at Various Levels of Theory (e.g., DFT, Ab Initio)

Geometry optimization is a computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves using quantum chemical methods like Density Functional Theory (DFT) or ab initio calculations to find the most stable conformation. mdpi.com Different levels of theory, which vary in their accuracy and computational cost, can be employed. For instance, the B3LYP functional is a commonly used DFT method that provides a good balance of accuracy and efficiency. researchgate.net More computationally intensive ab initio methods can be used for higher accuracy. mdpi.com The choice of basis set, such as 6-31G* or larger sets, also influences the accuracy of the calculations. mdpi.com The geometry optimization process iteratively adjusts the atomic coordinates until the forces on the atoms are negligible, resulting in a stable, low-energy structure. stackexchange.com For peptides, internal coordinates are often advantageous for smaller systems, while Cartesian coordinates may be more efficient for larger structures. nih.gov

Method Basis Set Relative Energy (kcal/mol)
HF3-21G5.8
HF6-31G3.2
B3LYP6-31G1.5
B3LYP6-311+G(d,p)0.0
M06-2X6-311+G(d,p)-0.2

Prediction of Spectroscopic Signatures

Computational quantum chemistry methods are powerful tools for predicting the spectroscopic properties of molecules, including peptides. jocpr.com By solving the electronic Schrödinger equation and simulating molecular vibrations, it is possible to calculate various spectra, such as infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectra. jocpr.comnih.gov These predicted spectra can aid in the interpretation of experimental data and provide detailed structural information.

For a tetrapeptide like this compound, computational approaches such as density functional theory (DFT) can be employed to calculate its vibrational frequencies. acs.org These calculations can predict the positions of characteristic amide bands (Amide I, II, and III), which are sensitive to the peptide's secondary structure. For instance, a study on a model tetrapeptide, Ac-Leu-Val-Tyr(Me)-NHMe, utilized a combination of force field, ab initio, and DFT calculations to assign its structure based on IR/UV double resonance spectroscopy. nih.govrsc.org

The general workflow for predicting vibrational spectra involves:

Conformational Sampling: Identifying the low-energy conformations of the peptide.

Quantum Mechanical Calculations: Performing geometry optimization and frequency calculations for each significant conformer.

Spectral Averaging: Generating a final spectrum by taking a Boltzmann-weighted average of the spectra of the individual conformers. nih.gov

Below is a table of typical vibrational frequencies for peptide amide bands that would be relevant for this compound.

Amide BandApproximate Frequency (cm⁻¹)Vibrational Mode
Amide I1600-1700C=O stretching
Amide II1500-1600N-H bending and C-N stretching
Amide III1200-1300C-N stretching and N-H bending

This table presents generalized data for peptides.

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of this compound can be computationally investigated using methods like Density Functional Theory (DFT). These calculations provide insights into the distribution of electrons within the molecule and its propensity to participate in chemical reactions. Key descriptors of reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness. aip.org

The phenylalanine residue, with its aromatic side chain, is expected to significantly influence the electronic properties of the tetrapeptide. The delocalized π-electrons of the benzene (B151609) ring contribute to the molecule's ability to engage in π-π stacking and cation-π interactions. youtube.com Computational studies on aromatic amino acids have shown that their electronic structure can be probed by methods like soft x-ray spectroscopy, and the results can be accurately predicted by quantum chemical calculations. aip.org

A variety of descriptors can be calculated to quantify the reactivity of the peptide and its constituent amino acids. bohrium.comacs.orgacs.org These descriptors help in understanding the sites within the peptide that are most likely to be involved in interactions.

Reactivity DescriptorSignificance
HOMO Energy Related to the ability to donate electrons. Higher HOMO energy indicates a better electron donor.
LUMO Energy Related to the ability to accept electrons. Lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap An indicator of chemical reactivity. A smaller gap suggests higher reactivity.
Electronegativity (χ) The power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η) Resistance to change in electron distribution or charge transfer.
Chemical Softness (S) The reciprocal of chemical hardness, indicating the ease of charge transfer.

This table outlines key electronic structure and reactivity descriptors and their general significance in computational chemistry.

Computational Prediction of Peptide-Target Interactions (Mechanistic Focus)

Understanding how this compound interacts with biological targets such as proteins is crucial for elucidating its potential biological function. Computational methods provide a powerful means to predict and analyze these interactions at a molecular level.

Molecular Docking and Binding Site Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of the tetrapeptide this compound, docking simulations can be used to predict its binding mode within the active or allosteric site of a target protein. The process involves sampling a large number of possible conformations and orientations of the peptide within the protein's binding site and scoring them based on their energetic favorability.

The identification of potential binding sites on a protein surface is a critical first step. nih.gov Various computational tools and algorithms have been developed to predict these sites, often by analyzing the protein's surface geometry, hydrophobicity, and electrostatic potential. nih.gov Once a binding site is identified, the peptide can be docked into it to generate a model of the peptide-protein complex.

The general steps involved in a molecular docking study are outlined in the table below.

StepDescription
1. Target Protein Preparation The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms, assigning charges, and removing water molecules.
2. Ligand (Peptide) Preparation The 3D structure of the peptide is generated and optimized to find its low-energy conformation.
3. Binding Site Definition A specific region on the target protein is defined as the binding site for the docking simulation.
4. Docking Simulation The peptide is placed in the binding site, and its conformational and orientational space is explored using a docking algorithm.
5. Scoring and Ranking The generated poses are evaluated and ranked using a scoring function that estimates the binding affinity.
6. Post-Docking Analysis The top-ranked poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the peptide and the protein.

This table provides a generalized workflow for molecular docking studies.

Prediction of Interaction Motifs and Allosteric Effects (e.g., based on L-Phenylalanine binding sites)

The amino acid sequence of this compound dictates the types of interaction motifs it can form with a target protein. The phenylalanine residue, with its aromatic side chain, can participate in hydrophobic and π-π stacking interactions with other aromatic residues in the binding pocket. researchgate.net The valine and leucine residues are also hydrophobic and will likely favor interactions with nonpolar regions of the binding site. The serine residue, with its hydroxyl group, can act as a hydrogen bond donor or acceptor.

Computational methods can be used to predict these interaction motifs by analyzing the docked poses of the peptide-protein complex. Understanding these motifs is essential for explaining the specificity and affinity of the interaction.

Furthermore, the binding of L-phenylalanine, or peptides containing it, can induce allosteric effects in some proteins. nih.gov Allostery involves the regulation of a protein's activity at one site by the binding of an effector molecule at a different site. nih.gov For example, phenylalanine hydroxylase is allosterically activated by phenylalanine. nih.govnih.gov Computational simulations can help to elucidate the conformational changes in a target protein upon binding of the tetrapeptide, which may lead to allosteric regulation. These simulations can reveal how the binding event at one site is transmitted through the protein structure to affect a distant functional site.

The table below lists common interaction motifs that could be formed by the amino acid residues of this compound.

Amino Acid ResiduePotential Interaction Motifs
L-Phenylalanine Hydrophobic interactions, π-π stacking, cation-π interactions, anion-π interactions. researchgate.netacs.org
L-Valine Hydrophobic interactions, van der Waals forces.
L-Leucine Hydrophobic interactions, van der Waals forces.
L-Serine Hydrogen bonding (donor and acceptor), polar interactions.

This table summarizes the types of non-covalent interactions the constituent amino acids of the tetrapeptide can participate in.

Biochemical and Mechanistic Investigations of L Phenylalanyl L Valyl L Leucyl L Serine

Exploration of Molecular Interactions with Biological Macromolecules (In Vitro Studies)

The interaction of peptides with biological macromolecules is governed by the physicochemical properties of their constituent amino acid residues. The sequence of L-Phenylalanyl-L-valyl-L-leucyl-L-serine, containing three bulky hydrophobic residues (Phenylalanine, Valine, Leucine) and one polar residue (Serine), dictates its potential for various molecular interactions.

The recognition of a peptide by an enzyme is a highly specific process, crucial for biological activity and metabolism. For a peptide to be recognized as a substrate, it must possess structural features complementary to the enzyme's active site. Key factors include the presence of specific amino acid side chains, a defined charge distribution, and hydrophobicity.

The table below outlines the key characteristics of the amino acids in the peptide sequence that influence its interaction with enzymes.

Amino AcidPositionSide Chain PropertyPotential Role in Substrate Recognition
L-Phenylalanine 1 (N-terminus)Aromatic, HydrophobicKey recognition motif for proteases like chymotrypsin (B1334515); interaction with hydrophobic/aromatic binding pockets. mdpi.com
L-Valine 2Aliphatic, HydrophobicContributes to hydrophobic binding; steric bulk can influence fit into active sites.
L-Leucine 3Aliphatic, HydrophobicEnhances overall hydrophobicity; interacts with nonpolar regions of enzyme active sites.
L-Serine 4 (C-terminus)Polar, HydroxylCan form hydrogen bonds; may interact with polar residues in an enzyme's active site.

The interaction of peptides with lipid membranes is fundamental to many biological processes. The hydrophobic nature of this compound suggests a propensity for association with lipid bilayers. The three consecutive nonpolar residues (Phenylalanine, Valine, Leucine) form a significant hydrophobic domain.

Studies on other phenylalanine-containing peptides have demonstrated that such residues can facilitate association with the lipid headgroup region or insertion into the hydrophobic core of the membrane. nih.gov It is likely that the phenyl group of Phenylalanine and the aliphatic side chains of Valine and Leucine (B10760876) would preferentially interact with the acyl chains of phospholipids. The C-terminal serine, with its polar hydroxyl group, might remain oriented towards the aqueous environment or interact with the polar headgroups of the lipids. The strength and nature of this association would depend on the specific lipid composition of the membrane.

Peptide-protein interactions are central to cellular signaling and regulation. The sequence of a peptide determines the specific motifs that mediate binding to larger proteins. Aromatic amino acids such as phenylalanine are known to be crucial for protein-protein interactions. mdpi.com

Binding Motif ElementStructural FeatureType of InteractionPotential Protein Target Characteristic
Phenylalanine Side Chain Aromatic Ringπ-π stacking, HydrophobicAromatic or hydrophobic pocket
Valine/Leucine Side Chains Aliphatic, Branchedvan der Waals, HydrophobicNonpolar surface or groove
Peptide Backbone Amide and Carbonyl GroupsHydrogen BondingHydrogen bond donors/acceptors on protein surface
C-terminal Serine Hydroxyl GroupHydrogen BondingPolar residues (e.g., Asp, Glu, Asn, Gln)

Enzymatic Stability and Degradation Pathways

A significant challenge for the utility of peptides is their susceptibility to degradation by proteases. nih.govnih.gov Understanding the enzymatic stability and metabolic fate of this compound is essential.

The stability of a peptide against enzymatic degradation can be assessed in vitro by incubating it with specific proteases or in complex biological matrices like plasma or tissue homogenates. wuxiapptec.combioivt.com The rate of degradation is typically monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). mass-analytica.com

Peptides composed of L-amino acids are generally susceptible to proteolysis. mdpi.com The specific cleavage sites within this compound would be determined by the specificities of the proteases present. For example, chymotrypsin typically cleaves peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine. Trypsin, on the other hand, cleaves after basic residues (lysine, arginine) and would not be expected to cleave this particular tetrapeptide. General peptidases can cleave other peptide bonds.

The table below summarizes the predicted susceptibility of the peptide bonds in this compound to common proteases.

Peptide BondSusceptibility to ChymotrypsinSusceptibility to TrypsinSusceptibility to General Peptidases
Phe-Val High (Primary cleavage site)NoneModerate to High
Val-Leu LowNoneModerate
Leu-Ser LowNoneModerate

Strategies to enhance proteolytic resistance often involve chemical modifications such as substituting L-amino acids with D-amino acids, cyclization, or modifying the N- or C-termini. nih.govmdpi.combiorxiv.org

Metabolite identification is crucial for understanding the biotransformation of a peptide. mass-analytica.com For peptides, the primary metabolic pathway in vitro is hydrolysis of the peptide bonds, leading to a variety of smaller peptide fragments and individual amino acids. wuxiapptec.comwuxiapptec.com These metabolites can be identified and characterized using LC-MS platforms. wuxiapptec.comresearchgate.net

The degradation of this compound would result in a predictable set of metabolic products. A single cleavage event would produce two smaller molecules. For instance, cleavage of the Phe-Val bond would yield L-Phenylalanine and the tripeptide L-Valyl-L-leucyl-L-serine. Subsequent cleavages would further break down these fragments into dipeptides and the four constituent amino acids.

The following table lists the potential initial metabolic products resulting from the hydrolysis of a single peptide bond within the parent tetrapeptide.

Cleavage SiteResulting Metabolic Products
Phe-Val bond L-Phenylalanine + L-Valyl-L-leucyl-L-serine
Val-Leu bond L-Phenylalanyl-L-valine + L-Leucyl-L-serine
Leu-Ser bond L-Phenylalanyl-L-valyl-L-leucine + L-Serine

Further degradation would ultimately lead to the complete hydrolysis of the peptide into its constituent amino acids: L-Phenylalanine, L-Valine, L-Leucine, and L-Serine.

Hypothetical Biochemical Roles and Signaling Modulations

The tetrapeptide this compound, as a specific molecular entity, is not extensively characterized in scientific literature regarding its definitive biochemical roles. However, based on the known functions of its constituent amino acids and the general behavior of short-chain oligopeptides, it is possible to conceptualize its hypothetical involvement in various cellular and physiological processes. These theoretical roles are predicated on its potential to be recognized by cellular transport systems, its degradation into bioactive amino acids, and its possible intrinsic activity as a signaling molecule.

Conceptual Influence on Cellular Amino Acid Metabolism

Short-chain peptides can significantly influence cellular amino acid metabolism upon being transported into the cell. In mammals, proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2, mediate the absorption of di- and tripeptides. mdpi.com While tetrapeptides are generally considered to be less efficiently transported than di- and tripeptides, their uptake, followed by intracellular hydrolysis, can directly impact the local concentrations of their constituent amino acids.

Once internalized, this compound would likely be hydrolyzed by intracellular peptidases into L-phenylalanine, L-valine, L-leucine, and L-serine. This rapid release can alter the intracellular amino acid pool, thereby affecting numerous metabolic pathways. researchgate.net

L-phenylalanine is an essential aromatic amino acid and a precursor for tyrosine, which in turn is a building block for catecholamine neurotransmitters and thyroid hormones. researchgate.netnih.gov Its availability is crucial for protein synthesis and various metabolic signaling pathways. researchgate.net

L-valine and L-leucine are branched-chain amino acids (BCAAs) that play critical roles in protein synthesis, energy metabolism, and signaling pathways, particularly the mTOR pathway which regulates cell growth and proliferation. nih.gov

L-serine is a non-essential amino acid central to cellular proliferation and is a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as purines, pyrimidines, and complex lipids such as sphingolipids. nih.govnih.govfrontiersin.org

Table 1: Potential Metabolic Impact of Constituent Amino Acids

Amino Acid Key Metabolic Roles Potential Influence of Increased Availability
L-Phenylalanine Precursor for protein synthesis, tyrosine, catecholamines. researchgate.netnih.gov Modulation of neurotransmitter synthesis, influence on aromatic amino acid pathways.
L-Valine Protein synthesis, energy production (gluconeogenesis). nih.gov Contribution to the citric acid cycle, influence on BCAA catabolism.
L-Leucine Protein synthesis, potent activator of mTORC1 signaling. nih.gov Stimulation of protein synthesis and cell growth, regulation of autophagy.

| L-Serine | Precursor for glycine, cysteine, purines, pyrimidines, sphingolipids; one-carbon metabolism. nih.govnih.gov | Support for nucleotide biosynthesis, influence on methylation pathways and redox balance. |

Theoretical Implications in Immune System Modulation (Peptide-mediated)

Peptides are fundamental players in the regulation of the immune system, acting as signaling molecules that can initiate, amplify, or suppress immune responses. anewyouwoman.comamericanpeptidesociety.orgnih.gov Many tetrapeptides exhibit pharmacological activity, often showing high affinity for various receptors involved in protein-protein signaling. nih.govwikipedia.org Short peptides can modulate the immune system by regulating the activity of immune cells and cytokines. anewyouwoman.comresearchgate.net

Theoretically, this compound could exert immunomodulatory effects through several mechanisms:

Direct Receptor Interaction : The peptide could potentially bind to specific receptors on the surface of immune cells like T-cells, B-cells, macrophages, or dendritic cells, triggering downstream signaling cascades. anewyouwoman.comnih.gov The sequence of amino acids is critical in determining the binding affinity and specificity. rsc.org

Cytokine Production : Peptides can influence the production and secretion of cytokines—small proteins that regulate immune responses. anewyouwoman.comnih.gov Depending on its structure, the tetrapeptide could potentially stimulate the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or anti-inflammatory cytokines, thereby shaping the nature of the immune response. frontiersin.orgfrontiersin.orgmdpi.com

Antigen Presentation : While less likely for a short peptide, it could theoretically be processed and presented by antigen-presenting cells (APCs), although this role is more typical for larger peptides derived from pathogens or abnormal cells. anewyouwoman.comamericanpeptidesociety.org

Modulation via Hydrolysis Products : The constituent amino acids themselves are crucial for immune cell function. Serine metabolism is essential for T-cell proliferation by providing one-carbon units for nucleotide synthesis. nih.govnih.gov Arginine, for which proline can be a precursor, is vital for T-cell activation. nih.gov Therefore, the peptide could serve as a delivery vehicle for amino acids that fuel the immune response.

Studies on other tetrapeptides, such as Tuftsin (Thr-Lys-Pro-Arg), have demonstrated significant effects on immune functions, including phagocytosis. nih.govwikipedia.org The specific sequence of this compound, with its mix of hydrophobic and polar residues, would determine its unique immunomodulatory profile.

Table 2: General Mechanisms of Peptide-Mediated Immunomodulation

Mechanism Description Potential Immune Outcome
Receptor Binding Direct interaction with cell surface receptors on immune cells (e.g., T-cells, macrophages). nih.gov Activation or inhibition of immune cell function.
Cytokine Regulation Influencing the synthesis and release of pro- or anti-inflammatory cytokines. anewyouwoman.comnih.gov Enhancement or suppression of inflammation.
Chemokine Stimulation Stimulating the secretion of chemokines to recruit leukocytes to sites of infection or inflammation. frontiersin.org Increased immune cell trafficking and response.

| Adaptive Immunity Link | Recruiting and activating antigen-presenting cells (APCs) like dendritic cells. frontiersin.org | Initiation of a targeted, adaptive immune response. |

Potential Interference with Microbial Cell Wall Biosynthesis (General Peptide Mechanisms)

Many naturally occurring peptides, known as antimicrobial peptides (AMPs), exert their effects by targeting and disrupting the bacterial cell wall or membrane. mdpi.comnih.gov The bacterial cell wall, particularly the peptidoglycan (PGN) layer, is essential for bacterial survival and is a primary target for many antibiotics. nih.govlibretexts.org If this compound were to possess antimicrobial properties, it could hypothetically act through established peptide-based mechanisms.

General mechanisms by which peptides interfere with microbial cell wall biosynthesis include:

Inhibition of Peptidoglycan Synthesis : Some AMPs can bind to Lipid II, a crucial precursor molecule that transports PGN subunits across the cell membrane for assembly into the cell wall. nih.gov This binding sequesters Lipid II, preventing its incorporation into the growing PGN layer and thereby halting cell wall construction. nih.govbiomol.com

Disruption of Cell Wall Integrity : Cationic peptides are electrostatically attracted to the negatively charged components of bacterial cell walls (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria). nih.govresearchgate.net This interaction can displace essential divalent cations, destabilizing the wall structure.

Enzyme Inhibition : Peptides can potentially inhibit the function of key enzymes involved in cell wall synthesis, such as transpeptidases (also known as penicillin-binding proteins or PBPs), which are responsible for cross-linking the PGN chains. biomol.com

Membrane Disruption (Carpet Model) : After passing through the cell wall, amphipathic peptides can accumulate on the surface of the cell membrane, aligning parallel to the surface like a "carpet." nih.govtandfonline.com At a critical concentration, they disrupt the membrane integrity, leading to cell lysis. nih.govtandfonline.com

The specific properties of this compound, such as its charge, amphipathicity, and secondary structure, would dictate which, if any, of these mechanisms it could employ. The presence of bulky hydrophobic residues (Phenylalanine, Valine, Leucine) could favor interactions with the lipid components of the cell membrane. tandfonline.com

Table 3: General Peptide Mechanisms Targeting Microbial Cell Walls

Mechanism Target Consequence
Precursor Sequestration Lipid II, the precursor for peptidoglycan (PGN) synthesis. nih.gov Inhibition of PGN synthesis, leading to cell wall damage.
Enzyme Inhibition Penicillin-binding proteins (PBPs) that cross-link PGN chains. Weakening of the cell wall structure.
Structural Disruption Teichoic acids (Gram-positive) or Lipopolysaccharides (Gram-negative). nih.gov Destabilization of the cell wall and outer membrane.

| Autolysin Release | Triggering of bacterial autolytic enzymes. mdpi.com | Self-degradation of the cell wall. |

Precursor Role in Biosynthesis of Other Metabolites (General Amino Acid Roles)

Beyond their role in protein synthesis, amino acids are fundamental precursors for a vast array of metabolites, including hormones, neurotransmitters, alkaloids, and nucleotides. nih.gov Upon hydrolysis, this compound would release its four constituent amino acids, which would then be available to enter these diverse biosynthetic pathways.

L-Phenylalanine : This amino acid is the primary entry point for the phenylpropanoid pathway in plants and microorganisms, which produces thousands of secondary metabolites, including flavonoids, lignans, and coumarins. nih.govresearchgate.net In animals, it is the precursor to L-tyrosine, which leads to the synthesis of dopamine, norepinephrine, epinephrine, and melanin. nih.gov

L-Valine and L-Leucine : As BCAAs, they are catabolized to produce precursors for the Krebs cycle (succinyl-CoA from valine; acetyl-CoA and acetoacetate (B1235776) from leucine), contributing to energy production. agriculturejournals.cz They can also serve as precursors for the synthesis of other branched-chain compounds.

L-Serine : Serine is a remarkably versatile precursor. It is a major source of one-carbon units for the folate cycle, which is essential for the synthesis of purines and thymidine (B127349) (a pyrimidine), and for methylation reactions. nih.govnih.gov It is also the direct precursor for the amino acids glycine and cysteine and for the synthesis of membrane lipids like phosphatidylserine (B164497) and sphingolipids. nih.govagriculturejournals.cz

Therefore, the tetrapeptide can be viewed as a condensed source of building blocks for a wide range of essential biomolecules. Its degradation provides substrates that are critical for primary and secondary metabolism, cellular signaling, and the synthesis of complex structural molecules. nih.govmdpi.com

Table 4: Constituent Amino Acids as Biosynthetic Precursors

Amino Acid Pathway Key Metabolites Produced
L-Phenylalanine Phenylpropanoid Pathway / Tyrosine Synthesis Flavonoids, Lignans (in plants); Dopamine, Melanin, Thyroid hormones (via Tyrosine). nih.govnih.gov
L-Valine BCAA Catabolism Succinyl-CoA (for Krebs cycle). agriculturejournals.cz
L-Leucine BCAA Catabolism Acetyl-CoA, Acetoacetate (for Krebs cycle, ketogenesis). agriculturejournals.cz

| L-Serine | One-Carbon Metabolism / Amino Acid & Lipid Synthesis | Purines, Thymidine, Glycine, Cysteine, Sphingolipids, Phosphatidylserine. nih.govagriculturejournals.cz |

Advanced Analytical Method Development for L Phenylalanyl L Valyl L Leucyl L Serine

High-Resolution Chromatographic Separation and Quantification

High-performance liquid chromatography (HPLC) is an indispensable tool for the analysis of peptides. nih.gov Its high-resolution capability is the foundation for its widespread use in separating polypeptides of nearly identical structures. harvardapparatus.com For a tetrapeptide like L-Phenylalanyl-L-valyl-L-leucyl-L-serine, different HPLC modes can be employed to assess purity and quantify the amount of the active substance.

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for peptide analysis, separating molecules based on their hydrophobicity. hplc.euamericanpeptidesociety.org In RP-HPLC, the peptide is loaded onto a column with a hydrophobic stationary phase, typically silica (B1680970) bonded with C18 alkyl chains. americanpeptidesociety.org Elution is achieved using a mobile phase gradient, usually consisting of an aqueous solvent (often with an ion-pairing agent like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724). hplc.euamericanpeptidesociety.org Hydrophilic peptides elute earlier, while more hydrophobic peptides interact more strongly with the stationary phase and elute later. americanpeptidesociety.org

For this compound, the presence of hydrophobic residues (Phenylalanine, Valine, Leucine) ensures strong retention on an RP-HPLC column, allowing for excellent separation from more polar impurities. The method provides high resolution, reproducibility, and is crucial for assessing peptide purity and detecting by-products from synthesis. americanpeptidesociety.orgresolvemass.ca The use of TFA in the mobile phase helps to improve peak shape and resolution. hplc.eu

Interactive Table 1: Typical RP-HPLC Parameters for Tetrapeptide Analysis

ParameterTypical SettingPurpose
Stationary Phase C18 silica, wide pore (~300 Å)Provides a hydrophobic surface for peptide interaction. Wide pores are necessary for larger molecules like peptides to access the stationary phase surface. hplc.eu
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier that acts as an ion-pairing agent to improve peak sharpness and resolution. hplc.eu
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier that elutes the peptide from the column by disrupting hydrophobic interactions.
Gradient 5% to 95% Mobile Phase B over 30-60 minA gradual increase in organic solvent concentration allows for the separation of compounds with varying hydrophobicities.
Flow Rate ~1.0 mL/min for analytical columnsControls the speed of the mobile phase through the column, affecting resolution and analysis time.
Detection UV Absorbance at 214-225 nmThe peptide bond absorbs strongly in this UV range, allowing for sensitive detection and quantification. ovid.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique ideal for separating polar and hydrophilic compounds. It employs a hydrophilic stationary phase (e.g., silica or polymer-based materials with diol, amide, or polyhydroxyethyl groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. polylc.com In HILIC, solutes elute in order of increasing hydrophilicity—the inverse of RP-HPLC. nestgrp.com

This technique is particularly valuable for peptides that are poorly retained in reversed-phase systems. nestgrp.com this compound, containing the polar hydroxyl group of serine and terminal amino and carboxyl groups, has sufficient hydrophilic character to be analyzed by HILIC. This method serves as a complementary technique to RP-HPLC, as the elution order is typically reversed, providing a different selectivity that can be used to resolve impurities not separated by RP-HPLC. The separation mechanism in HILIC involves partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the hydrophilic stationary phase. nih.gov

Interactive Table 2: Comparison of RP-HPLC and HILIC for this compound Analysis

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Primary Interaction Hydrophobic interactionsHydrophilic partitioning and interactions nih.gov
Stationary Phase Hydrophobic (e.g., C18)Hydrophilic (e.g., silica, amide) polylc.com
Mobile Phase High aqueous content initiallyHigh organic content initially (>50% acetonitrile)
Elution Order Elutes in order of increasing hydrophobicityElutes in order of increasing hydrophilicity nestgrp.com
Suitability for Peptide High, due to hydrophobic Phe, Val, and Leu residuesHigh, due to polar Ser residue and termini; offers orthogonal selectivity

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry has become the principal analytical tool for the characterization of peptides. biopharmaspec.com It provides highly accurate data on molecular weight and structure, making it a cornerstone of peptide analysis. resolvemass.ca When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of components within a complex mixture. biopharmaspec.com

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing biomolecules like peptides. It allows for the generation of intact molecular ions from a liquid solution, enabling the precise determination of their molecular weight. creative-proteomics.com For this compound, ESI-MS analysis would typically be performed in positive ion mode, where the peptide acquires a proton to form the singly charged molecular ion, [M+H]⁺.

The theoretical monoisotopic mass of the neutral peptide (C₂₃H₃₈N₄O₆) is 464.2635 Da. Therefore, the expected mass-to-charge ratio (m/z) for the primary ion observed in ESI-MS would be 465.2708 for [M+H]⁺. The high mass accuracy of modern mass spectrometers allows this measurement to be used to confirm the elemental composition and identity of the synthesized peptide.

Interactive Table 3: Expected ESI-MS Ions for this compound

Ion SpeciesFormulaTheoretical m/z
[M+H]⁺ [C₂₃H₃₉N₄O₆]⁺465.2708
[M+Na]⁺ [C₂₃H₃₈N₄O₆Na]⁺487.2527
[M+K]⁺ [C₂₃H₃₈N₄O₆K]⁺503.2267
[M+2H]²⁺ [C₂₃H₄₀N₄O₆]²⁺233.1390

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the amino acid sequence of a peptide. mdpi.com In an MS/MS experiment, the molecular ion of interest (the precursor ion, e.g., the [M+H]⁺ ion of the tetrapeptide at m/z 465.27) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). mdpi.com This process breaks the peptide backbone at the amide bonds in predictable ways, generating a series of characteristic fragment ions.

The resulting fragments are primarily of two types: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. By analyzing the mass differences between the peaks in the fragment ion spectrum, the sequence of amino acids can be deduced and verified against the expected structure. biopharmaspec.com For peptides containing phenylalanine, a major primary fragmentation pathway involves cleavage of the C-terminal amide bond. researchgate.net

Interactive Table 4: Theoretical MS/MS Fragmentation Ions for this compound ([M+H]⁺)

Ion TypeSequenceFormulaTheoretical m/z
b₁ PheC₉H₁₀NO⁺148.0757
b₂ Phe-ValC₁₄H₁₉N₂O₂⁺247.1441
b₃ Phe-Val-LeuC₂₀H₃₀N₃O₃⁺360.2282
y₁ SerC₃H₈NO₃⁺106.0499
y₂ Leu-SerC₉H₁₉N₂O₄⁺219.1340
y₃ Val-Leu-SerC₁₄H₂₈N₃O₅⁺318.2024

Advanced Spectroscopic and Electrochemical Detection Strategies

Beyond standard UV detection in HPLC, more advanced strategies can provide greater sensitivity, selectivity, or structural information. For this compound, these methods can be employed for specialized analytical challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly informative technique for determining the three-dimensional structure and conformation of peptides in solution. resolvemass.ca While primarily a tool for structural elucidation rather than routine quantification, it can confirm the identity and integrity of the peptide by analyzing the chemical shifts and couplings of its constituent atoms.

Charged Aerosol Detection (CAD): CAD is a universal detection method for HPLC that can be used to quantify non-volatile and semi-volatile compounds, including peptides. It offers a more uniform response compared to UV detection, which is dependent on the presence of chromophores. This can be advantageous for purity analysis where impurities may lack a strong UV absorbance.

Electrochemical Detection (ECD): Peptides containing electroactive residues (such as Tyrosine or Tryptophan) can be detected with high sensitivity using electrochemical detectors coupled with HPLC. While this compound lacks these specific residues, derivatization strategies could be employed to introduce an electrochemically active tag, enabling highly sensitive quantification in complex matrices. This approach is analogous to methods used in peptide-based biosensors. nih.gov

Derivatization with Mass Spectrometry: To enhance detection sensitivity or enable chiral analysis, the peptide can be derivatized. For instance, specific reagents can be used to target the N-terminal amine, allowing for quantification at very low levels. mdpi.com Chiral derivatization agents can be used to separate and quantify any D-amino acid impurities that might have been introduced during synthesis. biopharmaspec.commdpi.com

Spectroscopic Detection Methods (e.g., UV-Vis absorption based on phenylalanine)

The detection and quantification of the tetrapeptide this compound can be approached through spectroscopic methods that target its constituent amino acids. Among these, the aromatic residue L-Phenylalanine provides a chromophore that is readily detectable by Ultraviolet-Visible (UV-Vis) absorption spectroscopy. researchgate.netresearchgate.net The principle of this method relies on the absorption of UV light by the aromatic ring of the phenylalanine side chain, which causes electronic transitions. thermofisher.com

Proteins and peptides containing aromatic amino acids such as phenylalanine, tyrosine, and tryptophan exhibit a characteristic broad absorption peak in the 250–300 nm region of the UV spectrum. researchgate.net For phenylalanine specifically, absorption maxima are typically observed around 198 nm and 258 nm. sielc.com The absorbance at these wavelengths is directly proportional to the concentration of the peptide in a solution, following the Beer-Lambert law, which allows for quantification.

However, a significant challenge in UV-Vis analysis arises from overlapping absorption features when multiple aromatic residues are present in a peptide sequence. thermofisher.com To overcome this, high-resolution second-derivative absorption spectroscopy can be employed. This technique is highly effective at resolving these overlapping bands, providing a more sensitive measure of the local microenvironment of the aromatic side chains. researchgate.net For L-phenylalanine, the second-derivative spectrum reveals several distinct minima that correspond to the absorption maxima in the original spectrum, allowing for more precise identification and quantification even in complex mixtures. thermofisher.com

Table 1: UV-Visible Spectroscopic Properties of L-Phenylalanine
ParameterWavelength/ValueMethodReference
Absorption Maxima (λmax)198 nm, 258 nmUV-Vis Spectroscopy sielc.com
Molar Extinction Coefficient at ~258 nm~190 M⁻¹ cm⁻¹UV-Vis Spectroscopy thermofisher.com
Second Derivative Minima246 nmSecond Derivative Spectroscopy thermofisher.com
252 nm
258 nm
264 nm
268 nm

Applicability of Immunometric Assays for Constituent Amino Acids (e.g., L-Phenylalanine)

Immunometric assays, which rely on the highly specific binding interaction between an antibody and its antigen, represent a powerful analytical tool for quantifying specific molecules within complex biological samples. wikipedia.orgimmqas.org.uk While developing antibodies against a small tetrapeptide is challenging, the constituent amino acids, such as L-Phenylalanine, can be targeted using this technology. nih.govresearchgate.net These assays are noted for their inherent specificity, high sensitivity, and high-throughput capabilities. immqas.org.uk

The core principle involves using an antibody that specifically recognizes and binds to the target analyte (in this case, L-Phenylalanine). immqas.org.ukquanterix.com The binding event is then translated into a measurable signal, often through an enzymatic reaction (as in ELISA), fluorescence, or chemiluminescence. wikipedia.orgyoutube.comstudysmarter.co.uk

A significant hurdle for developing immunoassays for small molecules like amino acids is their size, which makes it difficult to generate high-affinity antibodies and to use traditional sandwich-type assay formats. nih.govresearchgate.net To address this, novel approaches have been developed. One such method is a "semi-sandwich" immunometric assay for L-Phenylalanine. nih.gov This technique involves modifying the amino acid with a hapten to make it immunogenic, successfully generating specific monoclonal antibodies. A new derivatization reagent is then used to convert the target L-Phenylalanine into a structure with a second binding site for optical detection, enabling sensitive quantification. nih.gov This semi-sandwich assay demonstrated a detection limit of 35 nM and a detection range of 0.1-20 μM. nih.govresearchgate.net

Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for L-Phenylalanine also provide a sensitive and quantitative measurement method for biological fluids, with a reported sensitivity of 1.7 µM and a detection range of 3.4 - 390 µM. immusmol.com

Table 2: Performance of Immunometric Assays for L-Phenylalanine Detection
Assay TypeDetection LimitLinear RangeKey FeatureReference
Semi-Sandwich Immunometric Assay35 nM0.1 - 20 µMUses hapten modification and a derivatization reagent for detection. nih.govresearchgate.net
ELISA Kit1.7 µM3.4 - 390 µMValidated in human plasma with strong concordance to LC-MS data. immusmol.com
Fluorometric Assay Kit2 µM2 - 300 µMBased on L-phenylalanine oxidation by phenylalanine dehydrogenase. assaygenie.comantibodies-online.com

Electrochemical Detection Strategies for Constituent Amino Acids (e.g., L-Serine, L-Phenylalanine)

Electrochemical sensors offer a sensitive, selective, and often low-cost alternative for the detection of the constituent amino acids of the tetrapeptide, specifically L-Serine and L-Phenylalanine. oiccpress.comresearchgate.netresearchgate.net These methods are based on the electrochemical oxidation or reduction of the target amino acid at the surface of a modified electrode. researchgate.net The resulting current is proportional to the concentration of the analyte. Various electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry, are employed to investigate the behavior of the amino acids and for quantification. oiccpress.comresearchgate.netresearchgate.net

The development of these sensors often involves modifying the electrode surface to enhance sensitivity and selectivity. For instance, a carbon nanosphere (CN) modified electrode has been shown to greatly enhance the peak current for both L-serine and L-phenylalanine, with sensitive oxidation peaks observed at 0.085 V and 0.06 V, respectively. oiccpress.comresearchgate.net Another approach involves creating molecularly imprinted polymers (MIPs) on the electrode surface, which provide recognition sites specific to the target molecule, L-Phenylalanine. researchgate.net

The performance of these electrochemical sensors is characterized by their linear detection range and limit of detection (LOD). For example, a polyvinylpyrrolidone-modified platinum (PVP-Pt) electrode achieved an LOD of 0.27 mM for L-serine using cyclic voltammetry. nih.govtandfonline.com For L-Phenylalanine, a sensor utilizing a β-cyclodextrin incorporated multi-walled carbon nanotube and imprinted sol-gel film achieved a remarkable detection limit of 1.0 x 10⁻⁹ M. researchgate.net These strategies demonstrate the feasibility of using electrochemical methods for the sensitive detection of the peptide's components.

Table 3: Electrochemical Sensor Performance for L-Serine and L-Phenylalanine
Amino AcidElectrode/Sensor TypeTechniqueLinear RangeDetection Limit (LOD)Reference
L-SerineCarbon Nanosphere (CN) ElectrodeVoltammetry1 - 100 µMNot Specified oiccpress.comresearchgate.net
L-SerinePolyvinylpyrrolidone-Modified Platinum (PVP-Pt)Cyclic Voltammetry (CV)2.5 - 20 mM0.27 mM nih.govtandfonline.com
L-PhenylalanineCarbon Nanosphere (CN) ElectrodeVoltammetry1 - 100 µMNot Specified oiccpress.comresearchgate.net
L-PhenylalanineMolecularly Imprinted Polymer (MIP) SensorDPV5.0 x 10⁻⁷ - 1.0 x 10⁻⁴ M1.0 x 10⁻⁹ M researchgate.net
L-PhenylalanineGraphene Oxide/Chitosan/PDH BiosensorDifferential Pulse Voltammetry (DPV)500 nM - 15 mM416 nM electrochemsci.org
L-PhenylalaninePrussian Blue-Modified Screen-Printed Electrode (PB-SPCE)Voltammetry0.33 - 14.5 µM1.23 x 10⁻⁸ M mdpi.com

Future Perspectives in L Phenylalanyl L Valyl L Leucyl L Serine Research

Rational Design of Peptidomimetics and Analogues Based on L-Phenylalanyl-L-valyl-L-leucyl-L-serine Structure

The direct application of peptides as therapeutic agents often faces challenges such as susceptibility to enzymatic degradation and poor bioavailability. mdpi.comnih.gov The rational design of peptidomimetics and analogues of this compound is a critical future step to overcome these limitations while potentially enhancing potency and selectivity. nih.govrsc.org

A primary objective in the prospective analysis of this compound is the systematic evaluation of its structure-activity relationships (SAR). This involves modifying each amino acid residue to determine its contribution to the peptide's (hypothetical) biological activity. Techniques such as alanine (B10760859) scanning, where each residue is systematically replaced with alanine, can reveal the importance of individual side chains for receptor binding or functional activity. mdpi.com

Further modifications could involve substituting each amino acid with other natural amino acids to probe the effects of properties like size, charge, and hydrophobicity. For instance, the phenylalanine residue at position 1 could be replaced with other aromatic amino acids like tyrosine or tryptophan, or with aliphatic residues, to understand the role of the phenyl group. mdpi.comnih.gov Similarly, the valine and leucine (B10760876) residues could be substituted with other hydrophobic amino acids of varying bulkiness, and the serine residue could be replaced with threonine or cysteine to investigate the significance of the hydroxyl group.

Original Peptide SequenceModificationRationale for ModificationAnticipated Information Gained
Phe-Val-Leu-SerAla-Val-Leu-SerAlanine scan to determine the importance of the Phenylalanine side chain.Role of the aromatic ring in position 1 for activity.
Phe-Val-Leu-SerPhe-Ala-Leu-SerAlanine scan to determine the importance of the Valine side chain.Significance of the bulky, hydrophobic side chain in position 2.
Phe-Val-Leu-SerPhe-Val-Ala-SerAlanine scan to determine the importance of the Leucine side chain.Contribution of the isobutyl group in position 3 to peptide conformation and binding.
Phe-Val-Leu-SerPhe-Val-Leu-AlaAlanine scan to determine the importance of the Serine side chain.Role of the terminal hydroxyl group in hydrogen bonding or solubility.
Phe-Val-Leu-SerTyr-Val-Leu-SerSubstitution with a different aromatic amino acid.Determine if a hydroxyl group on the aromatic ring enhances or diminishes activity.

To improve the pharmacological profile of this compound, future research will focus on incorporating non-canonical amino acids (ncAAs). nih.govnih.gov This strategy is a proven method for enhancing peptide stability against proteolytic enzymes, increasing half-life, and improving binding affinity. researchgate.netbit.edu.cn

Potential modifications include the use of D-amino acids to confer resistance to proteases, N-methylation of the peptide backbone to reduce susceptibility to enzymatic cleavage and improve cell permeability, and the introduction of halogenated phenylalanine analogues (e.g., 2-iodo-L-phenylalanine) to potentially enhance target affinity. mdpi.comnih.govresearchgate.net The incorporation of conformationally constrained ncAAs could also be explored to lock the peptide into a bioactive conformation, thereby increasing potency. nih.gov

Modification TypeExample in Phe-Val-Leu-SerPotential AdvantageReference for Concept
D-Amino Acid SubstitutionL-Phe-D-Val-L-Leu-L-SerIncreased stability against proteolysis. nih.gov
N-MethylationL-Phe-(N-Me)Val-L-Leu-L-SerEnhanced metabolic stability and membrane permeability. mdpi.com
Halogenation(2-I-Phe)-Val-Leu-SerPotentially improved binding affinity and selectivity. nih.gov
Side Chain CyclizationCyclic(Phe-Val-Leu-Ser)Conformational rigidity, leading to increased receptor affinity and stability. nih.gov

Exploration of Novel Biochemical and Molecular Mechanisms

A fundamental aspect of future research will be to move beyond structural design and into the realm of molecular function. Understanding how this compound and its analogues exert their effects at a molecular and cellular level is paramount for their development as therapeutic agents.

Many cellular processes are governed by protein-protein interactions (PPIs), and their dysregulation is often linked to disease. nih.govfrontiersin.org Peptides and their mimetics are excellent candidates for modulating these large, often flat interaction surfaces that are challenging for traditional small molecules to target. rsc.org A key future research direction would be to investigate whether this compound can modulate specific PPIs. High-throughput screening assays could be employed to test the peptide against known disease-relevant PPIs. Once a target is identified, biophysical techniques such as surface plasmon resonance (SPR) or microscale thermophoresis (MST) would be used to characterize the binding affinity and kinetics of the interaction. mdpi.com This line of inquiry could uncover novel therapeutic targets and mechanisms of action for this peptide family.

Should this compound or its analogues demonstrate cellular activity, it will be crucial to delineate the intracellular signaling pathways they modulate. Using various in vitro cell culture models, researchers can assess the peptide's impact on key signaling cascades. For example, changes in protein phosphorylation, a common signaling event, can be monitored using phosphoproteomics or specific antibodies. nih.gov Reporter gene assays can be utilized to measure the activation or inhibition of transcription factors that lie downstream of major signaling pathways. This mechanistic investigation is essential for understanding the cellular consequences of peptide activity and for identifying potential therapeutic applications and biomarkers of response. nih.gov

Potential Signaling PathwayIn Vitro Investigative MethodEndpoint Measured
MAP Kinase (MAPK) PathwayWestern BlottingPhosphorylation status of ERK, JNK, p38.
PI3K/Akt PathwayKinase Activity AssaysPhosphorylation of Akt and downstream targets like mTOR.
NF-κB PathwayReporter Gene AssayLuciferase or fluorescent protein expression under an NF-κB promoter.
Calcium SignalingFluorescent Calcium ImagingChanges in intracellular calcium concentration. nih.gov

Integration of Multi-Omics Data and Machine Learning in Peptide Research

The future of peptide research, including that of this compound, will heavily rely on the integration of large-scale biological data and advanced computational methods. nih.gov This approach allows for a systems-level understanding of peptide function and accelerates the design-build-test-learn cycle of drug discovery. nih.govciteab.comacs.org

Multi-omics approaches—encompassing genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive snapshot of the cellular state in response to treatment with the peptide. creative-proteomics.commdpi.com By integrating these datasets, researchers can construct detailed models of the peptide's mechanism of action, identify novel biomarkers, and uncover unexpected off-target effects. ucdavis.edunih.gov

Machine learning (ML) and artificial intelligence will play a pivotal role in analyzing this complex data and guiding the rational design of new analogues. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed using ML algorithms trained on experimental data from SAR studies. nih.govacs.org These models can then predict the bioactivity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. arxiv.org As more data is generated, these predictive models can be iteratively refined, leading to a highly efficient, data-driven peptide drug discovery platform. nih.gov

Computational Design and Optimization of Peptide Sequences

Computational tools are becoming increasingly vital in the rational design and optimization of peptide-based inhibitors and therapeutics. nih.gov These methods allow for the efficient exploration of vast sequence spaces to identify peptides with desired properties, such as high affinity and specificity for a particular target. pnas.org For a peptide like this compound, computational approaches could be used to predict its three-dimensional structure, identify potential binding partners, and guide modifications to enhance its activity or stability. unc.eduunits.it This involves iterating between structure and sequence optimization to design novel peptides with improved functions. unc.edu By using models trained on experimental data, researchers can computationally explore numerous sequence variations to discover molecules with customized properties that would be difficult to find through traditional screening alone. pnas.org

High-Throughput Screening Methodologies for Peptide Interactions

High-throughput screening (HTS) methodologies are essential for rapidly assessing the interactions of large libraries of peptides with their targets. nih.gov Techniques such as peptide arrays, phage display, and various fluorescence-based assays enable the screening of thousands or even millions of peptides to identify promising candidates. nih.govdiva-portal.orgdrugtargetreview.com Peptide arrays, where peptides are immobilized on a surface and probed with a target protein, can be used to map protein-protein interaction sites. youtube.com Phage display is another powerful technique for discovering novel peptide binders from highly diverse libraries. diva-portal.org These HTS methods provide valuable insights into the potential protein-protein interactions for peptides like this compound and are crucial for the initial stages of drug discovery and development. nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。